molecular formula C6H5Cl2NO2S B13554450 2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid

2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid

Cat. No.: B13554450
M. Wt: 226.08 g/mol
InChI Key: QTMBSLGXUZVVCE-UHFFFAOYSA-N
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Description

2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid is a chemical compound characterized by the presence of an amino group and a dichlorothiophene moiety attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid typically involves the reaction of 2,5-dichlorothiophene with glycine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various amino acid derivatives .

Scientific Research Applications

2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorothiophene moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. For instance, the presence of the amino group and the dichlorothiophene moiety allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H5Cl2NO2S

Molecular Weight

226.08 g/mol

IUPAC Name

2-amino-2-(2,5-dichlorothiophen-3-yl)acetic acid

InChI

InChI=1S/C6H5Cl2NO2S/c7-3-1-2(5(8)12-3)4(9)6(10)11/h1,4H,9H2,(H,10,11)

InChI Key

QTMBSLGXUZVVCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(C(=O)O)N)Cl)Cl

Origin of Product

United States

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